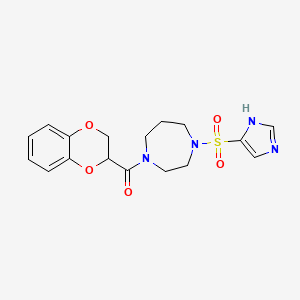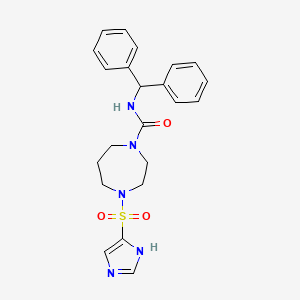![molecular formula C16H14N2O2S B6431171 N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide CAS No. 1903590-50-0](/img/structure/B6431171.png)
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(Furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide (FMPTC) is a novel small molecule compound that has been studied for its potential applications in scientific research. FMPTC has a unique two-ring structure with a sulfur atom in the center, which makes it an attractive target for drug discovery. FMPTC has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential to be used as a drug delivery system.
Applications De Recherche Scientifique
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has been studied for its potential applications in scientific research. N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has been shown to modulate the activity of various enzymes and receptors, including phosphodiesterases, acetylcholinesterases, and G protein-coupled receptors. N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has also been studied for its potential to be used as a drug delivery system. N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has been shown to be highly effective at delivering drugs to target cells and tissues, and has been demonstrated to be effective in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Mécanisme D'action
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiophene-2-carboxamide is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are key components of the extracellular matrix and connective tissue. By targeting this enzyme, the compound can potentially influence fibrotic processes.
Biochemical Pathways
The compound likely affects the collagen biosynthesis pathway . Collagen prolyl 4-hydroxylase, the enzyme targeted by the compound, is involved in the hydroxylation of proline residues in the collagen molecule, a crucial step in collagen biosynthesis. By inhibiting this enzyme, the compound could disrupt the normal biosynthesis of collagen, leading to a reduction in fibrosis.
Result of Action
The compound’s action results in the inhibition of collagen formation , as evidenced by a significant reduction in the content of hydroxyproline, a major component of collagen . This suggests that the compound could have potential anti-fibrotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has several advantages for use in laboratory experiments. First, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is relatively easy to synthesize and is available in high yields. Second, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is relatively stable and can be stored for long periods of time. Finally, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is highly soluble in a variety of solvents, making it easy to use in experiments. However, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide also has several limitations. First, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is relatively expensive to synthesize, which can limit its use in experiments. Second, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is not water-soluble, which can limit its use in certain experiments. Finally, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is not very stable in acidic solutions, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide research. First, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be further studied for its potential applications as a drug delivery system. Second, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be studied for its potential to be used in the treatment of various diseases, such as cancer and Alzheimer’s disease. Third, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be studied for its potential to be used in the treatment of various neurological disorders, such as Parkinson’s disease and Huntington’s disease. Fourth, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be studied for its potential to be used in the treatment of various inflammatory conditions, such as asthma and rheumatoid arthritis. Finally, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be studied for its potential to be used in the treatment of various autoimmune diseases, such as multiple sclerosis and lupus.
Méthodes De Synthèse
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 2-formylpyridine with 4-methylthiophene-2-carboxylic acid to form a 2-pyridylmethyl-4-methylthiophene-2-carboxamide. The second step involves the reaction of the intermediate with furan-2-aldehyde to form the final product, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide. The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is relatively simple and has been demonstrated in the laboratory to yield high yields of the compound.
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-15(21-10-11)16(19)18-9-12-4-5-17-13(8-12)14-3-2-6-20-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMUHXIRJHURFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B6431097.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6431098.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6431102.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6431110.png)
![1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6431114.png)

![2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6431136.png)


![1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6431155.png)
![3,5-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6431163.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6431188.png)
![5-bromo-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B6431204.png)